Cas no 101010-75-7 (2-Thiazol-2-yl-propionitrile)
2-Thiazol-2-yl-propionitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiazoleacetonitrile,a-methyl-
- 2-Thiazoleacetonitrile, -alpha--methyl-
- 2-Thiazol-2-yl-propionitrile
- 2-Thiazoleacetonitrile, -alpha--methyl-
- 2-(thiazol-2-yl)propanenitrile
- 2-(1,3-thiazol-2-yl)propanenitrile
- Z2379088093
-
- MDL: MFCD11869272
- Inchi: 1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3
- InChI Key: DMXBCOHFUITRSM-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C#N)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 137
- Topological Polar Surface Area: 64.9
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 229.9±23.0 °C at 760 mmHg
- Flash Point: 92.8±22.6 °C
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
2-Thiazol-2-yl-propionitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Thiazol-2-yl-propionitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T430155-10mg |
2-Thiazol-2-yl-propionitrile |
101010-75-7 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T430155-50mg |
2-Thiazol-2-yl-propionitrile |
101010-75-7 | 50mg |
$ 230.00 | 2022-06-02 | ||
| TRC | T430155-100mg |
2-Thiazol-2-yl-propionitrile |
101010-75-7 | 100mg |
$ 340.00 | 2022-06-02 | ||
| Chemenu | CM483983-1g |
2-(Thiazol-2-yl)propanenitrile |
101010-75-7 | 97% | 1g |
$860 | 2023-01-05 | |
| Enamine | EN300-257537-0.05g |
2-(1,3-thiazol-2-yl)propanenitrile |
101010-75-7 | 95% | 0.05g |
$205.0 | 2024-06-18 | |
| Enamine | EN300-257537-0.1g |
2-(1,3-thiazol-2-yl)propanenitrile |
101010-75-7 | 95% | 0.1g |
$306.0 | 2024-06-18 | |
| Enamine | EN300-257537-0.25g |
2-(1,3-thiazol-2-yl)propanenitrile |
101010-75-7 | 95% | 0.25g |
$438.0 | 2024-06-18 | |
| Enamine | EN300-257537-0.5g |
2-(1,3-thiazol-2-yl)propanenitrile |
101010-75-7 | 95% | 0.5g |
$691.0 | 2024-06-18 | |
| Enamine | EN300-257537-1.0g |
2-(1,3-thiazol-2-yl)propanenitrile |
101010-75-7 | 95% | 1.0g |
$884.0 | 2024-06-18 | |
| Enamine | EN300-257537-2.5g |
2-(1,3-thiazol-2-yl)propanenitrile |
101010-75-7 | 95% | 2.5g |
$1735.0 | 2024-06-18 |
2-Thiazol-2-yl-propionitrile Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-Thiazol-2-yl-propionitrile
2-Thiazol-2-yl-propionitrile (CAS No. 101010-75-7): An Overview of Its Properties, Applications, and Recent Research
2-Thiazol-2-yl-propionitrile (CAS No. 101010-75-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and nitrile functionalities, exhibits a range of biological activities that make it a valuable candidate for various applications. In this article, we will delve into the chemical properties, potential applications, and recent research advancements related to 2-Thiazol-2-yl-propionitrile.
Chemical Structure and Properties
2-Thiazol-2-yl-propionitrile is a heterocyclic compound with the molecular formula C8H7N3S. The thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, imparts unique chemical and biological properties to the molecule. The nitrile group (-CN) further enhances its reactivity and functional versatility. The compound is typically synthesized through the reaction of 2-thiazoline with cyanoacetic acid or its derivatives.
The physical properties of 2-Thiazol-2-yl-propionitrile include a melting point of approximately 145°C and a boiling point of around 300°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various chemical reactions and biological assays.
Biological Activities and Applications
2-Thiazol-2-yl-propionitrile has been extensively studied for its potential biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer properties. Recent research has highlighted its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Studies have shown that the thiazole ring contributes to its antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
In addition to its antimicrobial properties, 2-Thiazol-2-yl-propionitrile has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The anticancer potential of 2-Thiazol-2-yl-propionitrile has also been explored in several studies. Research has shown that it can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been found to inhibit the Akt/mTOR pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.
Recent Research Developments
The scientific community continues to uncover new insights into the mechanisms of action and potential applications of 2-Thiazol-2-yl-propionitrile. A recent study published in the Journal of Medicinal Chemistry investigated the use of this compound as a lead structure for developing novel antifungal agents. The researchers found that modifications to the thiazole ring significantly enhanced its antifungal activity against Candida species, which are common causes of fungal infections.
In another study, researchers at the University of California explored the neuroprotective effects of 2-Thiazol-2-yl-propionitrile. They discovered that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating oxidative stress pathways. This finding opens up new possibilities for using this compound in neurodegenerative disease therapies.
Synthesis and Derivatives
The synthesis of 2-Thiazol-2-yl-propionitrile involves several well-established chemical reactions. One common method involves the condensation of 2-thiohydantoin with cyanoacetic acid in the presence of an acid catalyst. This reaction yields high yields of the desired product with good purity. Researchers have also developed alternative synthetic routes to improve yield and reduce side reactions.
The versatility of 2-Thiazol-2-yl-propionitrile has led to the synthesis of numerous derivatives with enhanced biological activities. For example, substituting different functional groups on the thiazole ring or modifying the nitrile group can significantly alter its pharmacological profile. These derivatives have been tested for their antimicrobial, anti-inflammatory, and anticancer properties, with promising results reported in several studies.
Safety Considerations
Safety is a critical aspect when working with any chemical compound. While 2-Thiazol-2-yl-propionitrile is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in a well-ventilated area or fume hood.
Toxicity studies have shown that 2-Thiazol-2-yl-propionitrile strong > exhibits low toxicity at therapeutic concentrations. However, it is always advisable to conduct thorough safety assessments before using this compound in clinical settings or for prolonged periods.
FUTURE DIRECTIONS AND CONCLUSIONS strong > p > < p >The ongoing research on 2 - Thiazol - 2 - yl - propionitrile strong > highlights its potential as a valuable tool in medicinal chemistry and pharmaceutical development . Its unique combination of thiazole and nitrile functionalities offers a wide range of biological activities , making it an attractive candidate for further investigation . Future studies should focus on optimizing its pharmacological properties , exploring new synthetic routes , and evaluating its safety profile in preclinical models . p > < p >In conclusion ,< strong > 2 - Thiazol - 2 - yl - propionitrile strong > ( CAS No . 101010 - 75 - 7 ) represents an exciting area of research with significant potential for therapeutic applications . As our understanding of this compound continues to grow , we can expect to see more innovative uses emerging from both academic laboratories and pharmaceutical companies . p > article > < / response >
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